1-(2-Bromophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality 1-(2-Bromophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-17-1 | |

| Record name | Benzenemethanamine, 2-bromo-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

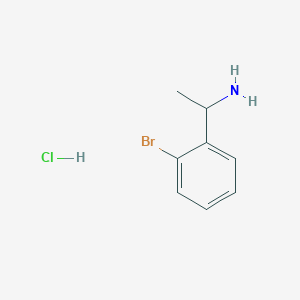

1-(2-Bromophenyl)ethanamine hydrochloride structure

An In-Depth Technical Guide to the Structure and Characterization of 1-(2-Bromophenyl)ethanamine Hydrochloride

Executive Summary

1-(2-Bromophenyl)ethanamine hydrochloride is a primary amine of significant interest in synthetic and medicinal chemistry. As a chiral building block, its utility lies in its stereochemically defined structure, which serves as a crucial starting material or intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, principles of synthesis, and the analytical protocols required for its unambiguous characterization, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

Core Structure and Nomenclature

The structure of 1-(2-Bromophenyl)ethanamine hydrochloride consists of three key components:

-

A Phenyl Ring: Substituted at the ortho-position (position 2) with a bromine atom.

-

An Ethanamine Side Chain: An ethyl group attached to the phenyl ring, with an amino group (-NH₂) on the first carbon (the alpha-carbon) of that chain.

-

A Hydrochloride Salt: The basic amino group is protonated to form an ammonium cation (-NH₃⁺), which forms an ionic bond with a chloride anion (Cl⁻). This salt form enhances the compound's stability and aqueous solubility compared to its free base form.

The systematic IUPAC name for the compound is 1-(2-bromophenyl)ethanamine;hydrochloride [1].

Stereochemistry: The Chiral Center

The alpha-carbon, which is bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom, is a stereocenter. Consequently, 1-(2-Bromophenyl)ethanamine exists as a pair of enantiomers:

The specific stereoisomer used is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. The compound is commercially available as a racemic mixture (an equal mix of both enantiomers) or as individual, enantiomerically pure forms.

Caption: 2D structure of 1-(2-Bromophenyl)ethanamine Hydrochloride, with the chiral center marked (*).

Key Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The following table summarizes key identifiers for the racemic mixture and its constituent enantiomers.

| Identifier | Racemic | (R)-Enantiomer | (S)-Enantiomer | Source(s) |

| CAS Number | 1187928-17-1 (HCl salt) | 1187931-17-4 (HCl salt) | 140632-12-8 (free base) | [1][2][4] |

| Molecular Formula | C₈H₁₁BrClN | C₈H₁₁BrClN | C₈H₁₀BrN (free base) | [1][2][4] |

| Molecular Weight | 236.54 g/mol | 236.54 g/mol | 200.08 g/mol (free base) | [1][2][4] |

| InChI Key | MPTGUFFHOKLEFK-UHFFFAOYSA-N | MPTGUFFHOKLEFK-FYZOBXCZSA-N | DSAXBVQQKYZELF-LURJTMIESA-N | [1][2][4] |

| Canonical SMILES | CC(C1=CC=CC=C1Br)N.Cl | CC@H(C1=CC=CC=C1Br)N.Cl | CN | [1][2][4] |

Synthesis and Purification Principles

The synthesis of 1-(2-Bromophenyl)ethanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Retrosynthetic Approach

A common and logical pathway originates from 2-bromoacetophenone. The core transformation involves the conversion of a ketone to a primary amine, a cornerstone reaction in organic synthesis.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-(2-Bromophenyl)ethanamine hydrochloride, the expected signals are:

-

Aromatic Protons (4H): A complex multiplet pattern between 7.0-7.8 ppm, characteristic of a substituted benzene ring.

-

Methine Proton (1H): A quartet around 4.5-5.0 ppm, split by the three protons of the adjacent methyl group.

-

Ammonium Protons (3H): A broad singlet, typically downfield (8.0-9.0 ppm), which may exchange with D₂O.

-

Methyl Protons (3H): A doublet around 1.6-1.8 ppm, split by the single methine proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Six distinct signals would be expected for the aromatic carbons (one of which, bonded to bromine, will be at a characteristic shift) and two signals for the aliphatic side chain (methine and methyl carbons).

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the 1-(2-Bromophenyl)ethanamine hydrochloride sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often soluble in water) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and invert several times to ensure the solution is homogeneous.

-

Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.[5]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic form corresponding to the free base, [C₈H₁₀BrN + H]⁺.

-

Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 200 and 202 for the molecular ion of the free base). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the parent ion cluster confirming the molecular weight and the characteristic bromine isotope pattern.

Chiral Analysis

For enantiomerically pure samples, it is essential to determine the enantiomeric excess (e.e.). This is almost exclusively done using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Workflow

-

Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., based on cyclodextrin or cellulose derivatives) known to resolve chiral amines.

-

Method Development: Develop an isocratic or gradient mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an amine modifier (like diethylamine) to improve peak shape.

-

Sample Analysis: Prepare a dilute, filtered solution of the sample in the mobile phase. Inject a small volume onto the column.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Quantification: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [7][8]Avoid breathing dust and prevent contact with skin and eyes. [7][9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][7][9]It is advisable to store the material under an inert atmosphere (e.g., argon) to prevent degradation. [7]* Hazards: Based on data for related brominated and aminic compounds, 1-(2-Bromophenyl)ethanamine hydrochloride should be treated as potentially harmful if swallowed, and capable of causing skin and serious eye irritation or damage. [10][7]

Conclusion

1-(2-Bromophenyl)ethanamine hydrochloride is a structurally well-defined and valuable chiral building block. Its identity is established by its unique combination of a 2-bromophenyl group and a chiral ethanamine side chain, presented as a stable hydrochloride salt. A thorough understanding of its structure, stereochemistry, and the analytical techniques required for its characterization—NMR for structural integrity, MS for molecular weight confirmation, and chiral HPLC for stereochemical purity—is fundamental for its effective application in research and development. Proper synthesis, purification, and handling are paramount to ensuring the quality and safety of this important chemical intermediate.

References

-

Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]

-

Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]

-

(R)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic Supporting Information: Materials and methods. The Royal Society of Chemistry. [Link]

-

1H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). ResearchGate. [Link]

- A process for the synthesis of ramelteon and its intermediates.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.fr [fishersci.fr]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. As a derivative of phenethylamine, a core scaffold in many neurotransmitters and neuromodulators, this compound serves as a crucial building block for a wide array of biologically active molecules, particularly those targeting the central nervous system.[1][2] Its stereospecific configuration and the presence of a bromine atom on the phenyl ring make it a versatile intermediate for creating complex, enantiomerically pure pharmaceuticals and other fine chemicals. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration, while the chiral amine is fundamental for stereoselective interactions with biological targets.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, detailed synthetic and purification protocols, analytical characterization methods, and key applications of (R)-1-(2-Bromophenyl)ethanamine hydrochloride. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's chemistry and utility.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of (R)-1-(2-Bromophenyl)ethanamine is the preferred form for storage and handling due to its increased stability and crystallinity compared to the free base. A summary of its core properties is presented below.

| Property | (R)-1-(2-Bromophenyl)ethanamine HCl | (R)-1-(2-Bromophenyl)ethanamine (Free Base) |

| Molecular Formula | C₈H₁₁BrClN | C₈H₁₀BrN |

| Molecular Weight | 236.54 g/mol | 200.08 g/mol |

| CAS Number | 1187928-17-1 | 113974-24-6 |

| Appearance | White to off-white solid | Colorless to light yellow liquid |

| Purity | Typically ≥98% | Typically ≥98% |

| Storage Conditions | Store at 2-8°C, protect from light and moisture | Store at 2-8°C under an inert atmosphere |

| IUPAC Name | (1R)-1-(2-bromophenyl)ethan-1-amine;hydrochloride | (1R)-1-(2-bromophenyl)ethan-1-amine |

| SMILES | Cl.Nc1ccccc1Br | Nc1ccccc1Br |

| InChI Key | MPTGUFFHOKLEFK-FYZOBXCZSA-N | DSAXBVQQKYZELF-ZCFIWIBFSA-N |

Data compiled from multiple sources.[2][3][4][5][6]

Spectroscopic Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. While experimental data can vary slightly based on solvent and instrumentation, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a complex multiplet pattern for the four aromatic protons. The amine protons (NH₃⁺ in the HCl salt) may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule: two aliphatic carbons (methyl and methine) and six aromatic carbons (four CH and two quaternary, one of which is bonded to bromine).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching vibrations for the primary amine salt (typically in the 2800-3200 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. The C-Br stretch appears in the fingerprint region.

Synthesis and Purification

The synthesis of enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine hydrochloride is most commonly achieved through the chemical resolution of its racemic mixture. This multi-step process involves the synthesis of the racemate, formation of diastereomeric salts, separation, and finally, conversion to the desired hydrochloride salt.

Overall Synthetic Workflow

The strategic approach hinges on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by conventional methods like fractional crystallization.[7]

Caption: Synthetic workflow for (R)-1-(2-Bromophenyl)ethanamine HCl.

Experimental Protocol: Synthesis of Racemic 1-(2-Bromophenyl)ethanamine

This protocol describes a standard reductive amination process.

Causality: The ketone is converted to an intermediate imine (or similar species) which is then reduced in situ to the amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine over the ketone, preventing side reactions.

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol (MeOH, ~5 M).

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour.

-

Extraction: Basify the aqueous solution with 4M NaOH to a pH of >12. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine, which can be used in the next step without further purification.

Experimental Protocol: Chiral Resolution

Causality: This protocol relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7] These diastereomers exhibit different solubilities in a given solvent system, allowing the less soluble salt to crystallize preferentially.

-

Salt Formation: Dissolve the crude racemic 1-(2-bromophenyl)ethanamine (1.0 eq) in a minimal amount of a hot solvent mixture, such as ethanol/water. In a separate flask, dissolve L-(+)-Tartaric acid (0.5-0.6 eq) in the same hot solvent.

-

Insight: Using only ~0.5 equivalents of the resolving agent is often most efficient for precipitating one diastereomer, leaving the other in the solution (mother liquor).[8]

-

-

Crystallization: Slowly add the tartaric acid solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in the desired (R)-amine-(+)-tartaric acid salt.

-

Enantiomeric Purity Check: A small sample of the salt should be basified to liberate the free amine, which is then analyzed by chiral HPLC (see Section 3.3) to determine the enantiomeric excess (e.e.).

-

Recrystallization: If the e.e. is not satisfactory (>99%), perform one or more recrystallizations of the diastereomeric salt from the same solvent system to enhance its purity.

Experimental Protocol: Liberation and Hydrochloride Salt Formation

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 4M NaOH) until the pH is >12. Extract the liberated (R)-amine into an organic solvent (e.g., DCM).

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Hydrochloride Formation: Dissolve the resulting free amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Final Product Isolation: Collect the white precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield pure (R)-1-(2-Bromophenyl)ethanamine hydrochloride.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical Workflow for Quality Control

Caption: Standard quality control workflow for the final product.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. Polysaccharide-based CSPs are widely effective for separating chiral amines.[9]

-

Sample Preparation: Prepare a solution of the free amine at a concentration of approximately 1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio is 90:10 Hexane:IPA + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Injection Volume: 5-10 µL.

-

-

Analysis: Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers. Then, inject the sample of the resolved product.

-

Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

| Enantiomer | Typical Retention Time (min) |

| (S)-enantiomer | ~ 5.2 |

| (R)-enantiomer | ~ 6.5 |

| Note: Retention times are illustrative and will vary based on the exact method and column used. |

Applications in Research and Drug Development

The utility of (R)-1-(2-Bromophenyl)ethanamine hydrochloride stems from its identity as a chiral building block, a structural motif present in numerous pharmaceuticals.

Intermediate in Pharmaceutical Synthesis

The phenethylamine core is fundamental to many CNS-active drugs. This compound provides a stereochemically defined starting point for synthesizing novel therapeutic agents. The ortho-bromine atom is particularly valuable, serving as a versatile synthetic handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.[2]

Caption: Role as a versatile scaffold in drug discovery.

Use in Asymmetric Synthesis

Beyond being a building block that is incorporated into a final structure, chiral amines can also act as resolving agents for other racemic compounds or as precursors to chiral ligands for asymmetric catalysis.[8][10] In this role, the amine can coordinate to a metal center, creating a chiral environment that directs an incoming substrate to react in a stereoselective manner, thereby producing an enantiomerically enriched product.[11] This is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules.

Safety and Handling

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is classified as hazardous and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3]

-

Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials. Dispose of waste in accordance with local regulations.

Conclusion

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral intermediate with significant applications in the synthesis of complex organic molecules. Its utility is defined by its stereochemically pure amine center and the synthetically versatile bromine substituent. A thorough understanding of its properties, synthesis via chiral resolution, and analytical validation is critical for its effective use in research and development. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this important building block to advance the frontiers of medicinal chemistry and asymmetric synthesis.

References

-

Chem-Impex. (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]

-

Zgoła-Grześkowiak, A., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

-

Nemcsok, D., et al. (2019). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. [Link]

-

MySkinRecipes. 1-(2-Bromophenyl)ethanamine hydrochloride. [Link]

-

Gąsior-Głogowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

PubChem. (R)-1-(2-Bromophenyl)ethanamine. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

McLean, L. A., et al. (2019). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. ResearchGate. [Link]

-

Lee, K., et al. (2016). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PNAS. [Link]

-

ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. [Link]

-

National Research Council Canada. (2016). Safety Data Sheet. [Link]

-

Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime. [Link]

-

Myers, A. G., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2024). Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. onyxipca.com [onyxipca.com]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]

An In-Depth Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure, featuring a bromine atom on the phenyl ring, makes it a versatile and valuable building block for the asymmetric synthesis of complex, biologically active molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the chiral amine group is a crucial pharmacophore in many drug candidates, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is essential for its proper handling, storage, and application in synthesis.

Chemical Identity

The compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-bromophenyl)ethanamine. Key identifiers are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(2-bromophenyl)ethanamine;hydrochloride | [2] |

| CAS Number | 1187931-26-5 | [3] |

| Molecular Formula | C₈H₁₁BrClN | [1][3] |

| Molecular Weight | 236.54 g/mol | [1][3] |

| Canonical SMILES | CN.Cl | [2] |

| InChI Key | MPTGUFFHOKLEFK-LURJTMIESA-N | [2] |

Note: The free base, (S)-1-(2-Bromophenyl)ethanamine, has the CAS number 140632-12-8 and a molecular weight of 200.08 g/mol .[2]

Physicochemical Properties

The physical properties of the hydrochloride salt dictate its handling and formulation characteristics.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water. | [4] |

| Melting Point | Data not consistently available; requires experimental determination. | |

| Storage | Room temperature, in a dry, tightly sealed container, under inert atmosphere. | [1] |

Part 2: Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure (S)-1-(2-Bromophenyl)ethanamine is a critical process. The primary strategies involve either the resolution of a racemic mixture or a direct asymmetric synthesis.

Racemic Synthesis via Reductive Amination

A common and robust method for preparing the racemic amine is the reductive amination of the corresponding ketone, 2'-bromoacetophenone. This process typically involves two key steps: the formation of an imine followed by its reduction.

Causality Behind Experimental Choices:

-

Imine Formation: The reaction of 2'-bromoacetophenone with an ammonia source (like ammonium formate or aqueous ammonia) forms an intermediate imine. This step is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.[5]

-

Reduction: A reducing agent is then used to convert the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a common choice, but milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can perform the reduction in situ without significantly reducing the starting ketone.[6]

Experimental Protocol: Racemic 1-(2-Bromophenyl)ethanamine Synthesis

-

Imine Formation & Reduction: To a solution of 2'-bromoacetophenone (1.0 eq) in methanol, add ammonium acetate (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to make the solution basic (pH > 12).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic free amine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Enantiomeric Separation: Chiral Resolution

Classical resolution via diastereomeric salt formation is a widely used industrial method to separate enantiomers.[7] This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Causality Behind Experimental Choices:

-

Resolving Agent: A chiral acid, such as (+)-tartaric acid, is chosen to react with the racemic amine.[7][8] This forms two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate].

-

Solvent Selection: The choice of solvent (often an alcohol like methanol or ethanol) is critical. The goal is to find a solvent system where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively.[7]

-

Liberation of the Amine: Once the less soluble diastereomeric salt is isolated, the enantiomerically enriched amine is liberated by treatment with a base, which deprotonates the amine and allows for its extraction into an organic solvent.[8]

Asymmetric Synthesis via Biocatalysis

A more modern and elegant approach is the direct asymmetric synthesis using enzymes. Omega-transaminases (ω-TAs) are particularly effective for converting prochiral ketones into chiral amines with high enantiomeric excess.[1][9]

Causality Behind Experimental Choices:

-

Enzyme Specificity: (S)-selective ω-transaminases can directly convert 2'-bromoacetophenone into the desired (S)-amine.[1] The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone.

-

Amine Donor: A suitable amine donor, such as L-alanine or isopropylamine, is required. During the reaction, the amino group is transferred from the donor to the ketone substrate, generating the chiral amine product and a ketone byproduct (pyruvate in the case of alanine).[9]

-

Equilibrium Shift: The transamination reaction is often reversible. To drive the reaction towards the product, strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., by using a coupled enzyme system like lactate dehydrogenase to reduce pyruvate) can be employed.[1]

Part 3: Applications in Drug Discovery and Development

(S)-1-(2-Bromophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of high-value, enantiomerically pure active pharmaceutical ingredients (APIs).

-

Chiral Scaffold: The primary value of this compound lies in its defined stereochemistry. Many biological targets, such as receptors and enzymes, are chiral and will interact differently with the two enantiomers of a drug. Using an enantiopure starting material like this one eliminates the need for costly chiral separations later in the synthetic route and ensures the final product has the desired pharmacological activity.[10]

-

Intermediate for CNS Agents: The phenylethylamine scaffold is a common feature in drugs that act on the central nervous system. This specific building block is utilized in medicinal chemistry programs aimed at developing novel CNS agents.[1]

-

Handle for Molecular Elaboration: The bromine atom at the ortho position is a key feature. It provides a site for further chemical modification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[1]

Part 4: Analytical Methodologies

Ensuring the chemical and, critically, the enantiomeric purity of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.

Self-Validating System for Purity Analysis: A robust analytical method must be able to separate the desired (S)-enantiomer from its undesired (R)-enantiomer, as well as from any achiral impurities. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this analysis.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), create transient diastereomeric complexes with the enantiomers.[11] These complexes have different stabilities, leading to different retention times on the column.

-

Mobile Phase: For basic amines like this one, normal-phase chromatography (e.g., hexane/isopropanol) is often effective. Small amounts of a basic additive (like diethylamine) are typically added to the mobile phase to improve peak shape and prevent tailing by masking residual acidic sites on the silica support.[12]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

System: HPLC with UV detection.

-

Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or OD-H (or equivalent).[11]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The exact ratio may need to be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of (S)-1-(2-Bromophenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The two enantiomers should elute as separate peaks. Enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) isomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Part 5: Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any chemical intermediate.

Hazard Identification

Based on available Safety Data Sheets (SDS), (S)-1-(2-Bromophenyl)ethanamine hydrochloride is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[13]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[13]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[13]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

1-(2-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. [Link]

-

(S)-1-(2-Bromophenyl)ethanamine. PubChem. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Institutes of Health. [Link]

-

Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Supporting Information For: S1. DOI. [Link]

Sources

- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. onyxipca.com [onyxipca.com]

- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)ethanamine Hydrochloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Bromophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals.

Strategic Overview of Synthesis

1-(2-Bromophenyl)ethanamine is most commonly and efficiently synthesized via the reductive amination of its corresponding ketone, 2'-bromoacetophenone. This method is favored for its operational simplicity, high yields, and adaptability to various scales. The overall transformation involves two key stages:

-

Imine Formation: The carbonyl group of 2'-bromoacetophenone reacts with an amine source, typically ammonia or an ammonia equivalent like ammonium acetate, to form an intermediate imine.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the target primary amine.

Finally, the resulting free amine is converted to its hydrochloride salt to enhance stability and facilitate handling and purification.

The Underlying Chemistry: Reaction Mechanism

Reductive amination is a cornerstone of amine synthesis.[1][2] The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2'-bromoacetophenone. This forms a hemiaminal intermediate, which subsequently dehydrates to form an imine.[2] The reaction is typically catalyzed by a weak acid.

The second stage is the reduction of the imine. A crucial aspect of this synthesis is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation.[1] Its key advantage is its mildness and chemoselectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[3] This selectivity prevents the formation of the corresponding alcohol byproduct, 1-(2-bromophenyl)ethanol, thus simplifying purification and maximizing the yield of the desired amine.

The final step is the formation of the hydrochloride salt. This is achieved by treating the purified free amine with hydrochloric acid. The lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming a stable, crystalline ammonium salt.

Detailed Experimental Protocol

This protocol describes a robust and validated procedure for the laboratory-scale synthesis of racemic 1-(2-Bromophenyl)ethanamine hydrochloride.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |

| 2'-Bromoacetophenone | 199.04 | 10.0 g | 1.0 |

| Ammonium Acetate | 77.08 | 38.7 g | 10.0 |

| Sodium Cyanoborohydride | 62.84 | 3.46 g | 1.1 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 2M Sodium Hydroxide (aq) | 40.00 | ~100 mL | - |

| Diethyl Ether (or MTBE) | 74.12 | 100 mL | - |

| 2M Hydrochloric Acid in Ether | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2'-bromoacetophenone (10.0 g, 50.2 mmol) and ammonium acetate (38.7 g, 502 mmol).

-

Dissolution and Imine Formation: Add 150 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium cyanoborohydride (3.46 g, 55.2 mmol).

-

Causality Note: Adding the reducing agent after the initial stirring period allows for a sufficient concentration of the imine to form, maximizing the efficiency of the reduction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.[4]

-

Work-up - Quenching and Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Work-up - Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane. Stir vigorously. Make the aqueous layer basic (pH > 11) by the slow addition of 2M NaOH solution.

-

Causality Note: Basification is critical to deprotonate the ammonium salt of the product, ensuring it partitions into the organic layer as the free amine.

-

-

Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Isolation of Free Amine: Concentrate the dried organic solution under reduced pressure to yield the crude 1-(2-bromophenyl)ethanamine as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or MTBE (~50 mL). While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).

-

Final Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Drying: Dry the product, 1-(2-Bromophenyl)ethanamine hydrochloride, under vacuum to a constant weight.

Synthetic Workflow Diagram

Caption: One-pot reductive amination workflow.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-(2-Bromophenyl)ethanamine hydrochloride, the following analytical data should be acquired and compared to reference values.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen, and the methyl (CH₃) protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the aromatic carbons (including the carbon bearing the bromine), the methine carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of an ammonium (N-H) stretch, confirming the formation of the hydrochloride salt.

-

Melting Point: A sharp melting point indicates high purity.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be conducted inside a certified chemical fume hood.

Reagent-Specific Hazards:

-

2'-Bromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6]

-

Sodium Cyanoborohydride (NaBH₃CN): This substance is highly toxic if swallowed, inhaled, or in contact with skin.[7] It is also water-reactive and can release flammable gases.[7][8] It must be handled with extreme care in a dry environment, and contact with acids must be avoided as this will liberate highly toxic hydrogen cyanide gas.[9]

-

Hydrochloric Acid (in Ether): This is a corrosive solution. Handle with care to avoid skin and respiratory tract irritation.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Quench any residual sodium cyanoborohydride carefully with a bleach solution before disposal.

References

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-(2-Bromophenyl)ethanamine HCl

[1]

Executive Summary

This technical guide outlines the structural validation and spectroscopic profiling of 1-(2-Bromophenyl)ethanamine hydrochloride . As a critical chiral building block in the synthesis of isoquinoline alkaloids and kinase inhibitors, the purity and absolute configuration of this intermediate are paramount.[1] This document provides a self-validating analytical framework, moving beyond simple data listing to explain the causality of spectral features derived from the ortho-bromo steric and electronic environment.

Structural & Theoretical Framework

The molecule consists of a phenyl ring substituted at the ortho position with a bromine atom and at the benzylic position with an ethylammonium moiety.[1] The proximity of the bromine atom to the chiral center induces significant steric hindrance and electronic deshielding, distinguishing its spectral signature from the para and meta isomers.[1]

Molecular Connectivity Map

The following diagram illustrates the connectivity and the critical fragmentation points relevant to Mass Spectrometry (MS) analysis.

Figure 1: Structural connectivity highlighting the ortho-bromo substituent's influence on the chiral center.[1][2][3]

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Assignment (Proton)

The ortho-bromo substituent creates a "roofing" effect in the aromatic region and deshields the methine proton more significantly than in the unsubstituted analog.[1]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 8.60 - 8.90 | Broad Singlet | 3H | Ammonium protons.[1] Broadened due to quadrupole relaxation of | |

| 7.68 | Doublet (d) | 1H | Ar-H (C3) | The proton ortho to Bromine.[1] Deshielded by the electronegative Br atom (inductive effect).[1] |

| 7.55 | Doublet of Doublets | 1H | Ar-H (C6) | Proton ortho to the alkyl chain.[1] |

| 7.45 | Triplet (t) | 1H | Ar-H (C4) | Para to the alkyl chain.[1] |

| 7.30 | Triplet (t) | 1H | Ar-H (C5) | Meta to the alkyl chain.[1] |

| 4.85 | Quartet (q) | 1H | Benzylic methine.[1] Downfield shift due to electron-withdrawing ammonium and phenyl ring.[1] | |

| 1.52 | Doublet (d) | 3H | Methyl group coupled to the single methine proton ( |

C NMR Assignment (Carbon)

| Chemical Shift ( | Type | Assignment | Notes |

| 138.5 | Quaternary | Ar-C1 | Ipso-carbon attached to the ethylamine chain.[1] |

| 133.2 | CH | Ar-C3 | Carbon bearing the proton ortho to Br.[1] |

| 130.5 | CH | Ar-C4 | |

| 129.1 | CH | Ar-C5 | |

| 128.0 | CH | Ar-C6 | |

| 122.4 | Quaternary | Ar-C2 (C-Br) | Distinctive upfield shift for ipso-Br carbon (Heavy atom effect).[1] |

| 48.2 | CH | Benzylic C | Chiral center.[1] |

| 20.5 | CH | Methyl |

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization).[1]

Key Diagnostic: The isotopic abundance of Bromine (

-

Molecular Ion (

): -

Major Fragment (

, Tropylium-like):

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet.

Experimental Protocols (Self-Validating Systems)

Synthesis & Purification Workflow

The synthesis typically involves the reductive amination of 2-bromoacetophenone.[1] The following workflow ensures high purity of the HCl salt.

Figure 2: Synthesis and purification pipeline. Recrystallization is critical to remove non-basic impurities.[1]

Protocol: Preparation for NMR Analysis

To ensure reproducible shifts and prevent concentration-dependent shifting of the ammonium protons:

-

Massing: Weigh 10-15 mg of the dry HCl salt into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).[1]-

Note: Do not use CDCl

for the salt form unless free-basing, as solubility is poor and exchangeable protons will not be distinct.[1]

-

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol: Chiral HPLC (Enantiomeric Excess)

Since the compound is chiral, optical purity must be validated.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53407046, 1-(2-Bromophenyl)ethanamine hydrochloride. Retrieved from [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent chemical shift increments).

Sources

- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 27298-97-1 | Fisher Scientific [fishersci.at]

Introduction: The Role of 13C NMR in Structural Elucidation

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(2-Bromophenyl)ethanamine Hydrochloride

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Bromophenyl)ethanamine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles and experimental best practices. We will explore the predicted chemical shifts, the rationale behind peak assignments, and a robust protocol for acquiring high-quality spectral data.

In pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is a powerful, non-destructive technique that provides critical information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a direct count of non-equivalent carbons and insights into their local electronic environment. For a molecule like 1-(2-Bromophenyl)ethanamine hydrochloride, which features both an aromatic ring and an aliphatic side chain, 13C NMR is indispensable for verifying its substitution pattern and overall integrity.

Molecular Structure and Predicted Carbon Environments

1-(2-Bromophenyl)ethanamine hydrochloride possesses a chiral center and an ortho-disubstituted benzene ring. Due to the lack of molecular symmetry, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the 13C NMR spectrum.

Caption: Molecular structure of 1-(2-Bromophenyl)ethanamine hydrochloride with carbon numbering.

Predicted 13C NMR Chemical Shifts and Rationale

While an experimental spectrum is the definitive source, a highly accurate prediction can be formulated based on established principles of substituent effects on aromatic and aliphatic systems. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard at 0 ppm.

Analysis of the Aromatic Region (δ 110-150 ppm)

The signals for the six carbons of the benzene ring are influenced by two substituents: the bromine atom (-Br) and the 1-aminoethyl group (-CH(NH₃⁺)CH₃).

-

C2 (ipso-Bromo): The carbon directly bonded to a halogen is subject to a strong deshielding (paramagnetic) effect. However, heavy atoms like bromine also introduce significant spin-orbit coupling, which can complicate predictions[1]. This signal is expected to be in the range of δ 122-126 ppm . As a quaternary carbon, its signal intensity will likely be low[2].

-

C1 (ipso-Alkyl): This carbon is attached to the ethylamine side chain. Alkyl groups are weakly electron-donating. The proximity of the bromine and the steric hindrance from the ortho-substituents will influence its position[3]. This quaternary carbon signal is predicted to be the most downfield in the aromatic region, around δ 140-144 ppm .

-

C6: This carbon is ortho to the alkyl group and meta to the bromine. It will be moderately deshielded. Predicted chemical shift: δ 128-131 ppm .

-

C3: This carbon is ortho to the bromine and meta to the alkyl group. It will experience deshielding from the adjacent bromine. Predicted chemical shift: δ 132-135 ppm .

-

C4 & C5: These carbons are meta and para to the bromine, respectively, and will be the least affected, appearing closer to the typical aromatic range. C4 is predicted around δ 129-132 ppm , and C5 is predicted around δ 127-130 ppm .

Analysis of the Aliphatic Region (δ 10-60 ppm)

The chemical shifts of the ethylamine side chain are primarily influenced by the protonated amine and the adjacent phenyl ring.

-

C7 (Benzylic Methine): This carbon is attached to both the aromatic ring (a deshielding environment) and the highly electronegative protonated nitrogen atom (-NH₃⁺). This dual effect will shift its signal significantly downfield into the benzylic carbon range[2]. Predicted chemical shift: δ 50-55 ppm .

-

C8 (Methyl): This terminal methyl group is furthest from the deshielding aromatic ring and bromine atom. It will therefore be the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value)[4][5]. Predicted chemical shift: δ 20-24 ppm .

Summary of Predicted Data

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Justification |

| C8 | CH₃ (Methyl) | 20 - 24 | Aliphatic methyl, most upfield signal. |

| C7 | CH (Methine) | 50 - 55 | Benzylic and α to protonated amine, strongly deshielded. |

| C2 | C (Quaternary) | 122 - 126 | ipso-carbon attached to bromine; deshielded with heavy atom effect[1]. |

| C5 | CH (Aromatic) | 127 - 130 | Aromatic methine, least influenced by substituents. |

| C6 | CH (Aromatic) | 128 - 131 | ortho to alkyl group, moderately deshielded. |

| C4 | CH (Aromatic) | 129 - 132 | meta to bromine, moderately deshielded. |

| C3 | CH (Aromatic) | 132 - 135 | ortho to bromine, strongly deshielded. |

| C1 | C (Quaternary) | 140 - 144 | ipso-carbon attached to the side chain, most downfield aromatic signal. |

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, a standardized protocol is essential. The hydrochloride salt form of the amine necessitates the use of a polar protic or aprotic solvent.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 20-30 mg of 1-(2-Bromophenyl)ethanamine hydrochloride directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their ability to dissolve amine salts[6].

-

If using D₂O, add a small amount of a reference standard such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), which is defined as 0.0 ppm[6]. If using DMSO-d₆, the residual solvent peak at δ ~39.5 ppm can be used as a secondary reference[7].

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Configuration & Calibration:

-

Use a spectrometer operating at a 13C frequency of at least 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Perform standard tuning and matching of the probe for the 13C nucleus.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent or reference signal.

-

-

Data Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) with a 30° pulse angle to allow for faster repetition rates.

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-3 seconds is crucial. Quaternary carbons (C1 and C2) have longer relaxation times, and an insufficient delay will cause their signals to be suppressed or absent[2].

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat and level baseline.

-

Calibrate the spectrum by setting the reference signal (TSP or residual solvent) to its known chemical shift.

-

Experimental Workflow Diagram

Caption: Workflow for the acquisition and processing of the 13C NMR spectrum.

Advanced Techniques for Spectral Confirmation

To unequivocally confirm the assignments predicted in Table 1, spectral editing techniques are highly recommended. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is particularly valuable. In a DEPT-135 spectrum:

-

CH₃ groups appear as positive peaks.

-

CH₂ groups appear as negative peaks (none in this molecule).

-

CH groups appear as positive peaks.

-

Quaternary (C) carbons are absent.

Running a DEPT-135 experiment would confirm C8 as a positive methyl signal, C3, C4, C5, C6, and C7 as positive methine signals, and would cause the signals for C1 and C2 to disappear, thus validating their assignment as quaternary carbons.

Conclusion

The 13C NMR spectrum of 1-(2-Bromophenyl)ethanamine hydrochloride provides a detailed fingerprint of its carbon skeleton. Through a combination of foundational NMR principles and predictive analysis based on substituent effects, this guide has established the expected chemical shifts for all eight unique carbon atoms. The provided experimental protocol outlines a robust methodology for obtaining high-quality data, which is critical for the verification and characterization of this compound in a research and drug development setting. The application of advanced techniques like DEPT-135 would serve as a final, definitive confirmation of the spectral assignments.

References

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Stavri, F., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

-

Ethier, A., et al. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2. ResearchGate. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Available at: [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics. Available at: [Link]

-

Gomez, M. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Purity Specifications of 1-(2-Bromophenyl)ethanamine Hydrochloride

Introduction: The Significance of 1-(2-Bromophenyl)ethanamine Hydrochloride in Modern Drug Discovery

1-(2-Bromophenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, making the control of its purity paramount for the safety, efficacy, and reproducibility of final drug products. As a key starting material, the impurity profile of 1-(2-Bromophenyl)ethanamine hydrochloride can directly influence the quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential purity specifications for this compound, underpinned by established analytical methodologies and regulatory expectations. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate in their synthetic endeavors.

Defining the Quality Attributes: A Multi-faceted Approach to Purity

Ensuring the quality of 1-(2-Bromophenyl)ethanamine hydrochloride necessitates a holistic analytical strategy that extends beyond a simple percentage purity value. The following specifications represent a robust framework for its quality control, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[1]

Table 1: Purity Specifications for 1-(2-Bromophenyl)ethanamine Hydrochloride

| Test Parameter | Acceptance Criteria | Typical Analytical Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual Inspection | Provides a preliminary indication of purity and alerts to potential gross contamination or degradation. |

| Identification | Conforms to the structure of 1-(2-Bromophenyl)ethanamine hydrochloride | FTIR, ¹H NMR, Mass Spectrometry | Confirms the chemical identity of the material, ensuring it is the correct compound. |

| Assay | ≥ 98.0% (on dried basis) | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound, providing the primary measure of purity. |

| Related Substances | - Any single unknown impurity: ≤ 0.10% - Total impurities: ≤ 1.0% | HPLC | Controls the levels of process-related impurities and degradation products that could impact the safety and efficacy of the final API.[1][2] |

| Water Content | ≤ 0.5% | Karl Fischer Titration | The hydrochloride salt can be hygroscopic; controlling water content is crucial for accurate weighing and preventing potential degradation. |

| Residue on Ignition | ≤ 0.1% | USP <281> or equivalent | Measures the amount of inorganic impurities that are not volatilized upon ignition. |

| Heavy Metals | ≤ 20 ppm | USP <231> or equivalent / ICP-MS | Limits the content of potentially toxic heavy metals that may be introduced from catalysts or manufacturing equipment. |

| Enantiomeric Purity | As specified for the desired enantiomer (e.g., ≥ 99.0% for a single enantiomer) | Chiral HPLC or Chiral GC | For stereospecific syntheses, ensures the correct enantiomer is present in the required excess, which is critical for pharmacological activity.[3] |

The Analytical Backbone: Methodologies for Purity Verification

The selection of analytical techniques is driven by the need for specificity, sensitivity, and accuracy in quantifying the main component and its potential impurities.

Assay and Related Substances Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the assay and profiling related substances of 1-(2-Bromophenyl)ethanamine hydrochloride.[4][5][6] The polarity of the hydrochloride salt makes reversed-phase HPLC an ideal choice.

Experimental Protocol: A Self-Validating System

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed for its robust performance and wide availability.[4]

-

Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[4][5]

-

Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance (e.g., 220 nm) is standard. A photodiode array (PDA) detector can provide additional spectral information to aid in peak purity assessment.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[7]

Causality in Method Design: The choice of a buffered mobile phase is critical for amine-containing compounds to ensure consistent peak shape and retention time by controlling the ionization state of the analyte. The gradient elution is necessary to resolve early-eluting polar impurities from the main peak and also to elute any late-eluting, more non-polar impurities within a reasonable run time.

Workflow for HPLC Analysis

Caption: A streamlined workflow for the HPLC analysis of 1-(2-Bromophenyl)ethanamine hydrochloride.

Enantiomeric Purity Assessment

For applications requiring a specific stereoisomer, determining the enantiomeric purity is non-negotiable. This is typically achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC

-

Chiral Stationary Phase (CSP): The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating the enantiomers of chiral amines.

-

Mobile Phase: Normal-phase (e.g., hexane/isopropanol/diethylamine) or polar organic modes are commonly used. The addition of a small amount of an amine modifier (like diethylamine) is often necessary to improve peak shape and resolution.

-

Detection: UV detection is typically sufficient.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.